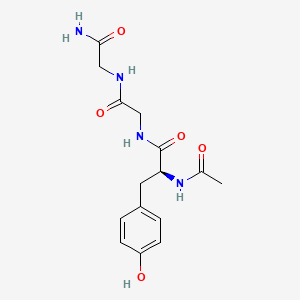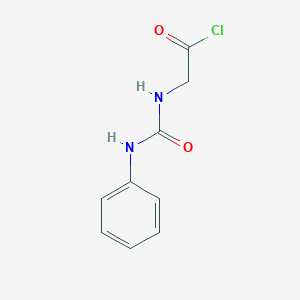
2-(Tritylamino)acetyl chloride;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tritylamino)acetyl chloride;hydrochloride is a compound that features a trityl (triphenylmethyl) group attached to an aminoacetyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Tritylamino)acetyl chloride typically involves the reaction of tritylamine with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:
[ \text{Tritylamine} + \text{Acetyl Chloride} \rightarrow \text{2-(Tritylamino)acetyl chloride} ]
The reaction is usually performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of 2-(Tritylamino)acetyl chloride may involve the use of more efficient and scalable methods, such as the use of thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents . These methods offer higher yields and are more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Tritylamino)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form tritylamine and acetic acid.
Reduction: The compound can be reduced to form 2-(Tritylamino)ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Hydrolysis: The reaction is carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Tritylamine and Acetic Acid: Formed from hydrolysis.
Scientific Research Applications
2-(Tritylamino)acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Polymer Chemistry: Used in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(Tritylamino)acetyl chloride involves nucleophilic attack on the carbonyl carbon by various nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to expel the chloride ion and form the final product . The trityl group serves as a protecting group, stabilizing the intermediate and facilitating the reaction .
Comparison with Similar Compounds
Similar Compounds
Trityl Chloride: Used as a protecting group in organic synthesis.
Acetyl Chloride: A common acylating agent.
Tritylamine: A precursor in the synthesis of trityl-protected compounds.
Uniqueness
2-(Tritylamino)acetyl chloride is unique due to the presence of both the trityl and acetyl chloride functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Properties
CAS No. |
86114-77-4 |
|---|---|
Molecular Formula |
C21H19Cl2NO |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
2-(tritylamino)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C21H18ClNO.ClH/c22-20(24)16-23-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,23H,16H2;1H |
InChI Key |
NCOPKDAWIRWNPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)


![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)


![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)


![2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B14410440.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-methylpyridin-1-ium bromide](/img/structure/B14410448.png)


